molecular formula C15H16N2O3 B3388215 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid CAS No. 863669-62-9

13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid

Cat. No.: B3388215
CAS No.: 863669-62-9
M. Wt: 272.3 g/mol
InChI Key: PNADNHKICORHHQ-UHFFFAOYSA-N
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Description

13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid is a complex organic compound with the molecular formula C15H16N2O3 and a molecular weight of 272.3 g/mol . This compound is characterized by its unique azocinoquinazoline structure, which includes multiple fused rings and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various reagents to introduce the azocino and carboxylic acid functionalities. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction could produce derivatives with altered ring structures .

Scientific Research Applications

13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.

    Industry: The compound may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

  • 6,8,9,10,11,13-Hexahydro-13-oxo-7H-azocino[2,1-b]quinazoline-3-carboxylic acid
  • 7H-Azocino[2,1-b]quinazoline-3-carboxylic acid, 6,8,9,10,11,13-hexahydro-13-oxo-

Uniqueness

What sets 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid apart from similar compounds is its specific arrangement of functional groups and ring structures. This unique configuration can result in distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

13-oxo-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14-11-7-6-10(15(19)20)9-12(11)16-13-5-3-1-2-4-8-17(13)14/h6-7,9H,1-5,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNADNHKICORHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137178
Record name 6,8,9,10,11,13-Hexahydro-13-oxo-7H-azocino[2,1-b]quinazoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863669-62-9
Record name 6,8,9,10,11,13-Hexahydro-13-oxo-7H-azocino[2,1-b]quinazoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863669-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8,9,10,11,13-Hexahydro-13-oxo-7H-azocino[2,1-b]quinazoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid
Reactant of Route 2
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13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid
Reactant of Route 3
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13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid
Reactant of Route 4
13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid
Reactant of Route 5
13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid
Reactant of Route 6
13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid

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